2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate typically involves the reaction of 3-methoxy-2-[(methoxycarbonyl)amino]butanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate is widely used in scientific research, including:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate: Similar structure but different functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate is unique due to its specific functional groups and reactivity, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H16N2O7 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxy-2-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C11H16N2O7/c1-6(18-2)9(12-11(17)19-3)10(16)20-13-7(14)4-5-8(13)15/h6,9H,4-5H2,1-3H3,(H,12,17) |
InChI Key |
KPCSNBBUVJMVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC)OC |
Origin of Product |
United States |
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